molecular formula C18H19NO5 B5520048 ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate

ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate

Cat. No.: B5520048
M. Wt: 329.3 g/mol
InChI Key: WUHJYRYFGDVMSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.12632271 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Packing Interactions Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate demonstrate unique crystal packing behaviors due to N⋯π interaction, C–H⋯N, and C–H⋯O hydrogen bonds, forming distinct structural motifs like zigzag double-ribbon and simple 1-D double-column. These interactions highlight the compound's potential in designing materials with specific crystallographic properties (Zhang, Wu, & Zhang, 2011).

Synthesis of Heterocyclic Systems The compound serves as a precursor in synthesizing various heterocyclic systems, including 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and other complex structures, showcasing its utility in organic synthesis and potential applications in pharmaceuticals (Selič, Grdadolnik, & Stanovnik, 1997).

Optical Nonlinear Properties Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate and its derivatives have been studied for their nonlinear refractive index and optical limiting properties, indicating their potential as materials for optical devices and photonic applications (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).

Phosphatase and β-lactamase Mimics Cadmium(II) complexes of derivatives exhibit phosphoesterase and β-lactamase mimic activities, highlighting their application in biocatalysis and potential in enzyme mimicry for therapeutic applications (Daumann, Gahan, Comba, & Schenk, 2012).

Physico-chemical Properties in Drug Design The physico-chemical properties of derivatives, including lipophilicity and surface activity, are crucial in understanding the relationship between structure and biological activity, serving as a foundation for drug design and development (Stankovicová, Bezáková, Mokrý, Salát, Kocik, & Csöllei, 2014).

Anti-juvenile Hormone Agents Derivatives have shown to induce precocious metamorphosis in the silkworm Bombyx mori, indicating their potential as novel anti-juvenile hormone agents for pest control and insect growth regulation (Kuwano, Fujita, Furuta, & Yamada, 2008).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information for this compound is not provided .

Properties

IUPAC Name

ethyl 4-[[2-(4-methoxyphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-3-23-18(21)13-4-6-14(7-5-13)19-17(20)12-24-16-10-8-15(22-2)9-11-16/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHJYRYFGDVMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.